
2,2,4-Trimethylpentane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,2,4-trimethylpentane-1,4-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of 2,2,4-trimethylpentane-1,4-dione. The process involves the use of a fixed-bed reactor where the dione is passed over a catalyst bed under hydrogen gas flow. The reaction conditions are optimized to achieve high yield and purity of the diol.
化学反应分析
Types of Reactions: 2,2,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: 2,2,4-Trimethylpentane-1,4-dione or 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentane.
Substitution: 2,2,4-Trimethylpentane-1,4-dichloride or 2,2,4-trimethylpentane-1,4-dibromide.
科学研究应用
2,2,4-Trimethylpentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The diol is employed in the production of polymers, resins, and plasticizers. It is also used as a coalescing agent in paints and coatings to improve film formation.
作用机制
The mechanism of action of 2,2,4-trimethylpentane-1,4-diol depends on its application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
2,2,4-Trimethylpentane-1,4-diol can be compared with other similar diols such as:
2,2,4-Trimethylpentane-1,3-diol: This compound has hydroxyl groups at different positions, leading to distinct chemical properties and reactivity.
Neopentyl glycol (2,2-dimethyl-1,3-propanediol): It has a similar structure but with different spatial arrangement of hydroxyl groups, affecting its applications and reactivity.
1,4-Cyclohexanedimethanol: This diol has a cyclic structure, which imparts different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its branched carbon chain, which contribute to its distinct reactivity and applications.
属性
IUPAC Name |
2,2,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,6-9)5-8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBAPMBTTWGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615937 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80864-10-4 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
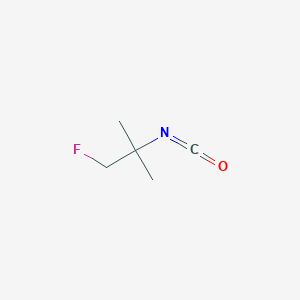
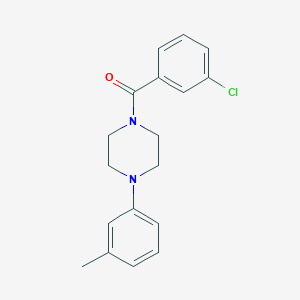
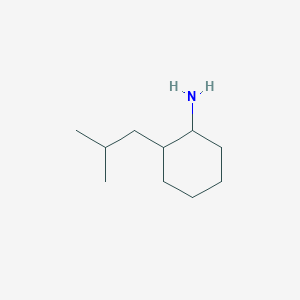

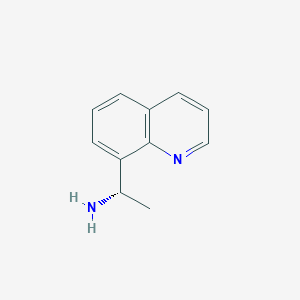
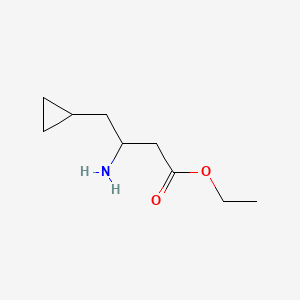

amine](/img/structure/B13527326.png)
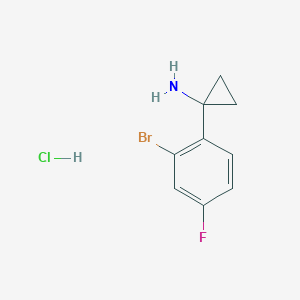
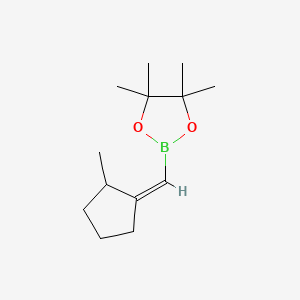



amine](/img/structure/B13527376.png)
